![molecular formula C24H19ClN4OS B2641323 1-((3-氯苄基)硫代)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮 CAS No. 1114861-06-1](/img/no-structure.png)

1-((3-氯苄基)硫代)-4-苯乙基-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

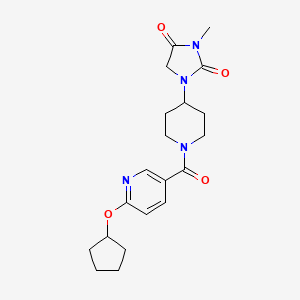

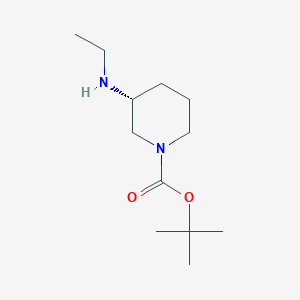

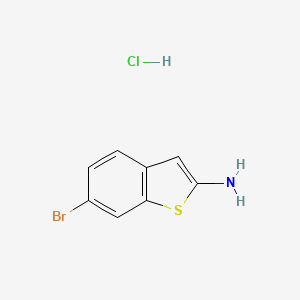

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that belongs to the class of triazoloquinazolines. This compound has attracted significant interest among researchers due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

科学研究应用

药理学研究

一项值得注意的研究调查了新型 4-苄基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的合成,重点关注它们作为新型 H1 抗组胺剂的潜力。这些化合物通过环化过程合成,并在豚鼠中表现出显着的体内 H1 抗组胺活性,与参考标准马来酸氯苯那敏相比,镇静作用最小。这表明它们作为开发新型 H1 抗组胺剂的原型分子的潜力 (Alagarsamy、Solomon 和 Murugan,2007)。

结构和分子研究

另一个研究领域集中于该化合物类衍生物的合成、晶体和分子结构、振动光谱、DFT 和分子对接研究。这些研究旨在了解与蛋白质(如 SHP2)的结构特性和相互作用,这对于开发治疗剂非常重要。这些化合物对 SHP2 蛋白的抑制活性表明它们作为有效抑制剂的潜力,突显了它们在药物开发过程中的重要性 (Wu 等,2022)。

抗肿瘤活性

4-(2-氯苄基)-1-(5-氟-2-羟基-3-((4-甲基哌啶-1-基)甲基)苯基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的抗肿瘤活性研究证明了其对人肝癌细胞和黑色素瘤细胞的潜力。该化合物的结构通过各种光谱方法得到证实,并探索了它与 SHP2 蛋白的相互作用,揭示了它有效抑制肿瘤细胞生长的能力 (Zhou 等,2021)。

作用机制

Target of Action

The primary target of the compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF). PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

The compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one interacts with PCAF by binding to its active site. This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins .

Biochemical Pathways

By inhibiting PCAF, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one affects various biochemical pathways related to gene expression. The downstream effects include changes in the transcription of certain genes, which can influence cellular processes such as cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies suggest that this compound has good binding affinities and potential druggability .

Result of Action

The molecular and cellular effects of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one’s action include changes in gene expression patterns, which can lead to altered cell behavior. In the context of cancer, this can result in reduced cell proliferation and increased cell death .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea, which is then reacted with 4-phenethyl-2-nitrobenzoic acid to form the intermediate product. This intermediate is then cyclized with triethylorthoformate and hydrochloric acid to form the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "thiourea", "4-phenethyl-2-nitrobenzoic acid", "triethylorthoformate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-chlorobenzyl chloride with thiourea in the presence of a base such as potassium carbonate to form 3-chlorobenzylthiourea.", "Step 2: React 3-chlorobenzylthiourea with 4-phenethyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 3: Cyclize the intermediate product with triethylorthoformate and hydrochloric acid to form the final product, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |

CAS 编号 |

1114861-06-1 |

产品名称 |

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

分子式 |

C24H19ClN4OS |

分子量 |

446.95 |

IUPAC 名称 |

1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)